N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group, with additional substituents including a chloro, methoxy, and methyl group on the phenyl ring
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-12(13(19-2)8-11(9)15)17-14(18)10-3-5-16-6-4-10/h3-8H,1-2H3,(H,17,18) |
InChI Key |
ZBYYAAFYRNPRNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with pyridine-4-carboxylic acid or its derivatives. One common method is the use of coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of the chloro, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)pyridine-4-carboxamide
- N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide
- N-(4-methoxy-5-methylphenyl)pyridine-4-carboxamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)isonicotinamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group provides opportunities for further functionalization, while the methoxy and methyl groups can enhance its stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
